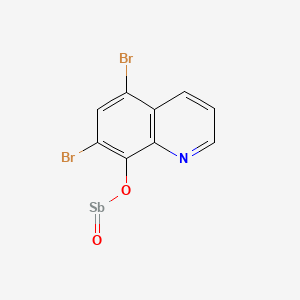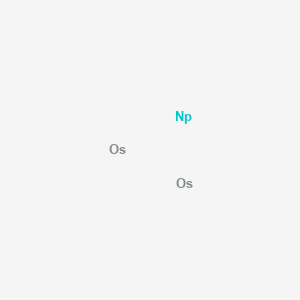
Neptunium--osmium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neptunium–osmium (1/2) is a compound formed by the combination of neptunium and osmium in a 1:2 ratio Neptunium is a radioactive actinide metal with the atomic number 93, while osmium is a dense, blue-black transition metal with the atomic number 76
準備方法
Synthetic Routes and Reaction Conditions: The preparation of neptunium–osmium (1/2) typically involves the reaction of neptunium dioxide with osmium tetroxide under controlled conditions. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete formation of the compound.
Industrial Production Methods: Industrial production of neptunium–osmium (1/2) is limited due to the radioactive nature of neptunium. in research settings, the compound can be synthesized using specialized equipment designed to handle radioactive materials safely. The process involves the careful handling of neptunium and osmium precursors, followed by purification and isolation of the final product.
化学反応の分析
Types of Reactions: Neptunium–osmium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one of the metal atoms with another metal or ligand, using reagents like halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state species.
科学的研究の応用
Neptunium–osmium (1/2) has several applications in scientific research:
Chemistry: The compound is used to study the behavior of actinide-transition metal complexes and their reactivity.
Biology: Research into the biological effects of neptunium compounds can provide insights into radiation biology and toxicology.
Medicine: Although not widely used in medicine, the compound’s radioactive properties make it a candidate for targeted radiotherapy research.
Industry: In the nuclear industry, neptunium–osmium (1/2) can be used to investigate the properties of materials under extreme conditions, such as high radiation fields.
作用機序
The mechanism by which neptunium–osmium (1/2) exerts its effects involves the interaction of its constituent metals with various molecular targets. Neptunium, being radioactive, can emit alpha particles that cause ionization and damage to surrounding molecules. Osmium, on the other hand, can form stable complexes with ligands, influencing the compound’s overall reactivity and stability.
類似化合物との比較
Neptunium–ruthenium (1/2): Similar in structure but with ruthenium instead of osmium.
Neptunium–iridium (1/2): Another analogous compound with iridium replacing osmium.
Uranium–osmium (1/2): A compound where uranium is used instead of neptunium.
Uniqueness: Neptunium–osmium (1/2) is unique due to the combination of neptunium’s radioactive properties and osmium’s high density and stability. This combination results in a compound with distinct chemical and physical properties, making it valuable for specialized research applications.
特性
CAS番号 |
37347-39-0 |
|---|---|
分子式 |
NpOs2 |
分子量 |
617.5 g/mol |
IUPAC名 |
neptunium;osmium |
InChI |
InChI=1S/Np.2Os |
InChIキー |
WIRWYLPCXBXRMU-UHFFFAOYSA-N |
正規SMILES |
[Os].[Os].[Np] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


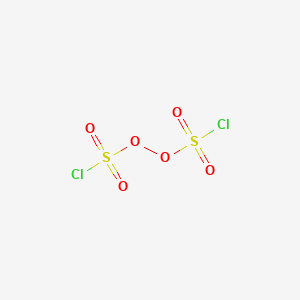
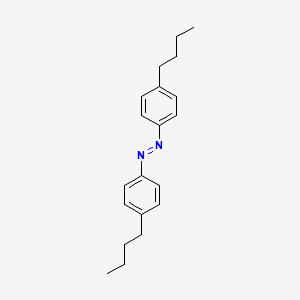
![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
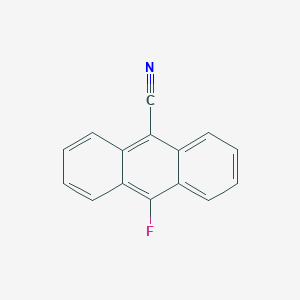
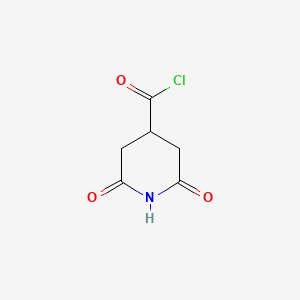
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
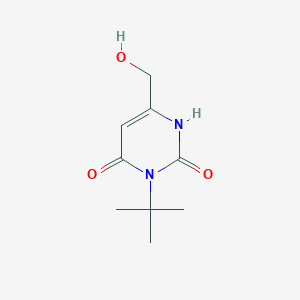
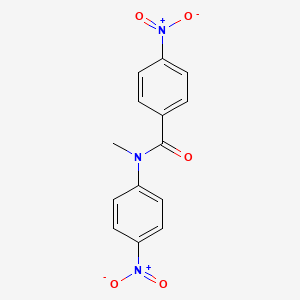
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)

